molecular formula C10H11NO B12864381 2,3-Dimethylbenzofuran-6-amine

2,3-Dimethylbenzofuran-6-amine

Cat. No.: B12864381
M. Wt: 161.20 g/mol
InChI Key: MMUIKIOWMYFWQW-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzofuran-6-amine is a heterocyclic aromatic compound that features a benzofuran ring substituted with two methyl groups at positions 2 and 3, and an amine group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzofuran-6-amine typically involves the construction of the benzofuran ring followed by the introduction of the amine group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate substituents. For instance, the cyclization of 2,3-dimethylphenol with an amine precursor under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzofuran-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

2,3-Dimethylbenzofuran-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylbenzofuran-6-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of both methyl groups and the amine group enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2,3-dimethyl-1-benzofuran-6-amine

InChI

InChI=1S/C10H11NO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,11H2,1-2H3

InChI Key

MMUIKIOWMYFWQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)N)C

Origin of Product

United States

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